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Introduction
(-)-Dizocilpine maleate, also known as MK-801, is a potent and selective non-competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its unique mechanism of action,

involving an open-channel blockade, has made it an invaluable tool in neuroscience research

for investigating the role of NMDA receptors in synaptic plasticity, particularly long-term

potentiation (LTP).[1][2] LTP is a cellular mechanism that is widely considered to be one of the

major molecular substrates of learning and memory.[3] By inhibiting LTP, MK-801 allows for the

elucidation of the molecular cascades underlying these fundamental cognitive processes.[3]

This document provides detailed application notes and experimental protocols for the use of

(-)-Dizocilpine maleate in LTP inhibition studies, tailored for researchers in academia and the

pharmaceutical industry.

Mechanism of Action
(-)-Dizocilpine maleate exerts its inhibitory effect by binding to a site within the ion channel of

the NMDA receptor, physically blocking the influx of calcium ions (Ca2+).[1][4] This action is

both use-dependent and voltage-dependent, meaning the NMDA receptor channel must first be

opened by the binding of glutamate and a co-agonist (glycine or D-serine) and the postsynaptic
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membrane must be depolarized to relieve the magnesium (Mg2+) block before MK-801 can

bind and exert its antagonistic effect.[4] The influx of Ca2+ through the NMDA receptor is a

critical triggering event for the induction of most forms of LTP in the hippocampus and other

brain regions.[1][5] By preventing this Ca2+ influx, MK-801 effectively inhibits the downstream

signaling cascades required for the establishment of LTP.[1][5]

Data Presentation: Quantitative Effects of (-)-
Dizocilpine Maleate
The following tables summarize the quantitative data on the efficacy of (-)-Dizocilpine maleate
in inhibiting LTP and related neuronal activities.

Table 1: In Vitro Efficacy of (-)-Dizocilpine Maleate on LTP Inhibition

Parameter Value Species/Tissue
Experimental
Conditions

Reference

IC50 for LTP

Inhibition
0.13 ± 0.02 µM

Rat Hippocampal

Slices

Field excitatory

postsynaptic

potential (fEPSP)

recordings in

CA1 region. Drug

pre-incubated for

6.4 ± 0.4 hours.

[6]

IC50 for NMDA-

induced Currents
0.14 ± 0.04 µM

Cultured

Superior

Colliculus

Neurons

Whole-cell patch-

clamp recordings

at -70 mV.

[6]

Effective

Concentration

Range for LTP

Inhibition

5 - 50 µM
Rat Hippocampal

Slices

In vitro LTP

recorded in the

CA1 area.

[3]

Maximal

Inhibition of LTP
~50%

Rat Hippocampal

Slices

At concentrations

of 5-50 µM.
[3]
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Table 2: In Vivo Efficacy and Behavioral Effects of (-)-Dizocilpine Maleate
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Dose Species
Route of
Administrat
ion

Effect on
LTP

Behavioral
Effects

Reference

0.1 mg/kg Rat i.p.

Blocked LTP

induction in

the perforant

path.

- [7]

1.0 mg/kg Rat i.p.

Blocked LTP

induction in

the perforant

path.

Increased

afterdischarg

e thresholds

and delayed

kindling

development.

[7]

0.5 mg/kg Rat i.p.

Profoundly

impaired LTP

in freely

moving rats 7

days after

application.

Symptoms of

acute

psychosis

(increased

stereotypy,

locomotion,

ataxia) that

disappeared

within 24h.

[8]

0.1 and 0.15

mg/kg
Mouse i.p. -

Produced an

amnestic

effect and

increased

locomotor

activity.

[3]

up to 0.1

mg/kg

Rodents s.c. or i.p. - Induces

cognitive

impairment

without

causing

significant

[9]
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sensorimotor

side effects.

Experimental Protocols
In Vitro Long-Term Potentiation Inhibition in
Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in acute hippocampal

slices and assessing the inhibitory effect of (-)-Dizocilpine maleate.

1. Materials and Reagents:

(-)-Dizocilpine maleate

Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4,

26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose

Sucrose-based cutting solution (optional, for improved slice health)

Carbogen gas (95% O2 / 5% CO2)

Rodent (e.g., Wistar or Sprague-Dawley rat)

2. Equipment:

Vibrating microtome (vibratome)

Dissection tools

Incubation/recovery chamber

Submerged or interface recording chamber

Perfusion system

Micromanipulators
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Glass microelectrodes (for stimulation and recording)

Electrode puller

Amplifier and digitizer for electrophysiological recordings

Data acquisition software

3. Procedure:

Slice Preparation:

Anesthetize the rodent and rapidly decapitate.

Quickly dissect the brain and place it in ice-cold, carbogen-gassed aCSF or cutting

solution.

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at room

temperature (20-25°C) for at least 1 hour before recording.

Electrophysiological Recording:

Transfer a single slice to the recording chamber, continuously perfused with carbogen-

gassed aCSF at a constant temperature (e.g., 30-32°C).

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode

in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering

single pulses at a low frequency (e.g., 0.05 Hz).

Application of (-)-Dizocilpine Maleate:

Prepare a stock solution of (-)-Dizocilpine maleate in an appropriate solvent (e.g., water

or DMSO) and dilute it to the final desired concentration in aCSF.
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Switch the perfusion to the aCSF containing MK-801.

Allow the slice to equilibrate with the drug for at least 20-30 minutes before inducing LTP.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one

or more trains of 100 Hz for 1 second.[3]

Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of

bursts of high-frequency pulses.

Post-Induction Recording and Data Analysis:

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes

after the HFS to monitor the induction and maintenance of LTP.

Measure the slope of the fEPSP as an index of synaptic strength.

Normalize the fEPSP slopes recorded after HFS to the average baseline slope.

Compare the magnitude of potentiation in control slices (vehicle only) with that in slices

treated with (-)-Dizocilpine maleate. The percentage of LTP inhibition can be calculated

as: (1 - (LTP in MK-801 / LTP in control)) * 100.

In Vivo Long-Term Potentiation Inhibition and Behavioral
Assessment
This protocol outlines a general procedure for investigating the effects of systemically

administered (-)-Dizocilpine maleate on LTP in anesthetized or freely moving animals, which

can be correlated with behavioral outcomes.

1. Animal Models and Surgery:

Commonly used animal models include adult male Sprague-Dawley or Wistar rats.

For chronic in vivo recordings, animals are surgically implanted with stimulating and

recording electrodes in the brain region of interest (e.g., hippocampus) under anesthesia.
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Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery.

2. Drug Administration:

Dissolve (-)-Dizocilpine maleate in a suitable vehicle (e.g., sterile saline).

Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired

dose (refer to Table 2).[7][8]

3. In Vivo Electrophysiology:

Connect the implanted electrodes to the recording system.

Establish a stable baseline of evoked field potentials.

Administer (-)-Dizocilpine maleate or vehicle.

After a suitable time for the drug to take effect (e.g., 30 minutes), induce LTP using an

appropriate HFS protocol delivered through the stimulating electrode.

Record the evoked potentials for at least one hour post-stimulation to assess LTP.

4. Behavioral Assessment:

Cognitive functions related to hippocampal LTP, such as spatial learning and memory, can be

assessed using behavioral tasks like the Morris water maze or the Y-maze.[10]

Behavioral testing can be conducted before and after LTP induction and drug administration

to correlate synaptic plasticity with cognitive performance.[10]

It is crucial to consider the potential locomotor effects of MK-801 when interpreting

behavioral data.[3]

Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP
and Inhibition by (-)-Dizocilpine Maleate
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Caption: NMDA receptor activation, Ca²⁺ influx, and LTP induction blocked by (-)-Dizocilpine
maleate.

Experimental Workflow for In Vitro LTP Inhibition Study
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Caption: Workflow for in vitro LTP inhibition experiments using hippocampal slices.
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Logical Relationship of (-)-Dizocilpine Maleate's Action
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Caption: Logical flow of LTP induction and the inhibitory point of (-)-Dizocilpine maleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression
(LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15617396?utm_src=pdf-body
https://www.benchchem.com/product/b15617396?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617396?utm_src=pdf-body
https://www.benchchem.com/product/b15617396?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3367554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3367554/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Effects of the NMDA receptor/channel antagonists CPP and MK801 on hippocampal field
potentials and long-term potentiation in anesthetized rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive
NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-
dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-
induced potentiation in the perforant path of the unanesthetized rat - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: (-)-Dizocilpine Maleate
for Long-Term Potentiation Inhibition Studies]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15617396#dizocilpine-maleate-for-long-term-
potentiation-inhibition-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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